1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-
Description
The compound 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- is a pyrazole derivative characterized by a 1-phenyl group at position 1, a methoxy group at position 5, and an N,N-dimethylcarboxamide substituent at position 2.
Properties
CAS No. |
55228-52-9 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)13(17)11-9-12(18-3)16(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
QCZOFCZSRQWFTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyrazole-3-carboxamide Derivatives
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
One of the most common and straightforward routes to substituted pyrazoles involves the cyclocondensation reaction between 1,3-diketones (or 1,3-dicarbonyl compounds) and hydrazine derivatives. This reaction forms the pyrazole ring system through nucleophilic attack and ring closure.
Girish et al. demonstrated a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) with short reaction times and easy work-up.
Ohtsuka et al. reported a one-pot addition–cyclocondensation between chalcones and arylhydrazines catalyzed by copper triflate and ionic liquids, producing 1,3,5-triarylpyrazoles in good yields (~82%).
This approach is applicable for preparing pyrazole cores bearing phenyl substituents, which is relevant for the 1-phenyl substitution in the target compound.
Formation of Pyrazole-3-carboxylic Acid and Derivatives
The pyrazole-3-carboxylic acid scaffold is a key intermediate for preparing carboxamide derivatives. According to Yildirim and Kandemir, 1H-pyrazole-3-carboxylic acid can be synthesized from furan-2,3-dione and phenylhydrazine, followed by conversion to the acid chloride intermediate. This acid chloride then reacts with various amines to yield the corresponding carboxamides.
Specific Preparation Methods of 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-
Synthesis via Acid Chloride Intermediate and Amine Coupling
The most direct and commonly reported method for preparing pyrazole-3-carboxamides involves:
Preparation of 1H-pyrazole-3-carboxylic acid or its acid chloride : The acid is obtained by cyclocondensation and subsequent oxidation or hydrolysis steps. The acid chloride is typically prepared by treatment with reagents such as thionyl chloride or oxalyl chloride.
Coupling with N,N-dimethylamine : The acid chloride reacts with N,N-dimethylamine (or its salt) to form the N,N-dimethyl carboxamide.
Introduction of the 5-methoxy substituent : This is generally achieved by starting from appropriately substituted 1,3-dicarbonyl precursors or by selective methoxylation of the pyrazole ring post-synthesis.
This approach is supported by the work of Yildirim and Kandemir, who synthesized various 1H-pyrazole-3-carboxamides by reacting the acid chloride with amines under reflux conditions in solvents such as benzene or toluene, often with a catalytic amount of sulfuric acid.
Table 1: Representative Reaction Conditions for Carboxamide Formation from Acid Chloride
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, inert atmosphere | 70-90 | High purity acid chloride needed |
| Amide coupling | N,N-dimethylamine, benzene/toluene, reflux | 50-85 | Catalytic sulfuric acid used |
| Purification | Recrystallization from methanol/ethanol | - | Crystallinity confirms purity |
Cycloaddition and Dipolar Cycloaddition Approaches
He et al. reported a 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl compounds in the presence of zinc triflate catalyst to form pyrazole-5-carboxylates in good yield (89%). Such methods provide access to pyrazole carboxylates that can be further converted to carboxamides.
Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of 1,3-diketones with hydrazines | Formation of pyrazole ring from diketone and hydrazine derivatives | Simple, high yield, versatile substitution patterns | May require further functional group manipulation |
| Acid chloride intermediate + amine coupling | Conversion of pyrazole-3-carboxylic acid to acid chloride, then coupling with N,N-dimethylamine | Direct amide formation, good yields, well-established | Requires handling of acid chlorides, moisture sensitive |
| Reduction of nitro precursors with hydrazine hydrate and catalytic FeO(OH)/C | Reduction of nitro group to amide under catalytic conditions | High yield, recyclable catalyst, mild conditions | Catalyst preparation and recovery needed |
| 1,3-Dipolar cycloaddition of diazo compounds | Cycloaddition to form pyrazole carboxylates, then conversion to amides | High regioselectivity, good yields | Requires diazo compounds, multi-step |
Detailed Reaction Example from Literature
Preparation of N-[4-(Morpholinomethyl)phenyl]-1H-pyrazole-3-carboxamide Derivative (Related Methodology)
Starting from nitro-benzyl bromide, reaction with N-methylpiperazine and triethylamine in dichloromethane under ice bath and reflux.
Reduction of nitro group to amide using hydrazine hydrate and FeO(OH)/C catalyst in refluxing 95% ethanol.
Acylation with cyclopropylamine and carbonyldiimidazole (CDI) to yield the pyrazole-3-carboxamide derivative.
Purification by column chromatography and characterization by IR, NMR, and elemental analysis.
Yield: 56.1% for the final product with melting point 156–158°C.
This method illustrates the synthetic sequence of substitution, reduction, and acylation that can be adapted for different amines including N,N-dimethylamine and methoxy-substituted pyrazoles.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl, is a chemical compound featuring a pyrazole ring, a methoxy group, and a phenyl substituent. Its molecular formula is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol . This compound is investigated for its potential applications in pharmaceuticals and agrochemicals, due to its biological activity and ability to interact with various biological targets.
Potential Applications
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- exhibits significant biological activity, particularly as an enzyme inhibitor. Interaction studies have indicated that 1H-Pyrazole-3-carboxamide can act on multiple biological targets, including various enzymes involved in metabolic pathways. Its ability to inhibit enzyme activity makes it valuable for exploring therapeutic avenues in conditions where enzyme regulation is crucial. Further studies are needed to elucidate the precise mechanisms of action and the extent of its interactions with different biological molecules.
Pharmaceutical Applications
Due to its enzyme inhibition properties, 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- is a candidate for drug development, especially in areas related to enzyme regulation and inhibition.
Agrochemical Applications
The compound has potential applications in agrochemicals.
Enzyme Inhibition
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- exhibits significant biological activity, particularly as an enzyme inhibitor. It interacts with specific molecular targets, blocking their activity through binding at the active sites of enzymes. This property makes it a candidate for further investigation in drug development, especially in areas related to enzyme regulation and inhibition.
Structural Similarities
Several compounds share structural similarities with 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Contains a pyrazolone ring | Different nitrogen positioning affects reactivity |
| 5-Methoxy-1,3-dimethylpyrazole | Shares methoxy group and pyrazole structure | Dimethyl substitution alters biological activity |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Structurally related with different substituents | Fluorophenyl group enhances lipophilicity |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Ph = Phenyl; OMe = Methoxy; F = Fluorine; Cl = Chlorine
*Estimated based on analogous structures.
Key Research Findings
SAR Insights: The N,N-dimethyl group on the carboxamide reduces metabolic degradation compared to N-monosubstituted analogs . Methoxy groups at position 5 enhance hydrogen bonding with targets like cyclooxygenase-2 (COX-2) but may reduce solubility .
Docking Studies :
- Pyrazole-3-carboxamides with bulky aryl groups (e.g., 1-phenyl) exhibit favorable binding to DHFR, with docking scores comparable to doxorubicin .
Biological Activity
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyrazole ring and methoxy group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anticancer effects, and potential for drug development.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 55228-18-7
1H-Pyrazole-3-carboxamide exhibits significant biological activity primarily through its role as an enzyme inhibitor . It interacts with specific molecular targets, blocking their activity by binding at the active sites of enzymes involved in various metabolic pathways. This property is crucial for exploring therapeutic avenues in conditions where enzyme regulation is essential .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-Pyrazole derivatives. The compound has demonstrated efficacy against several cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited IC50 values indicating potent cytotoxic effects on various cancer cell lines.
| Cell Line | GI50 (µM) | IC50 (µM) |
|---|---|---|
| MCF7 | 3.79 | - |
| SF-268 | 12.50 | - |
| NCI-H460 | 42.30 | - |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in inhibiting cyclin-dependent kinases and other enzymes critical for cell cycle regulation. This inhibition is crucial in the context of cancer therapy where uncontrolled cell proliferation is a hallmark.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cell lines with significant cytotoxic potential (IC50 = 3.25 mg/mL and 17.82 mg/mL) respectively .
- Research by Wei et al. : Evaluated ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, finding one compound particularly potent against A549 lung cancer cells with an IC50 value of 26 µM .
Comparative Analysis with Related Compounds
The biological activity of 1H-Pyrazole-3-carboxamide can be compared with other structurally similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Contains a pyrazolone ring | Different nitrogen positioning affects reactivity |
| 5-Methoxy-1,3-dimethylpyrazole | Shares methoxy group | Dimethyl substitution alters biological activity |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-pyrazole | Structurally related with different substituents | Fluorophenyl group enhances lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
